(trans-3-Tert-butylcyclobutyl)methanol
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Overview
Description
(trans-3-Tert-butylcyclobutyl)methanol is an organic compound with the molecular formula C9H18O It is a cyclobutyl derivative, characterized by the presence of a tert-butyl group attached to the cyclobutane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-3-Tert-butylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylcyclobutane with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(trans-3-Tert-butylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
(trans-3-Tert-butylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (trans-3-Tert-butylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the nature of the reactants and conditions. Its unique structure allows it to participate in cycloaddition reactions, forming stable intermediates and products. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simple cyclobutyl alcohol without the tert-butyl group.
tert-Butylcyclobutane: A cyclobutane derivative with a tert-butyl group but lacking the methanol group.
Cyclobutylmethanol: A cyclobutyl derivative with a methanol group but without the tert-butyl group.
Uniqueness
(trans-3-Tert-butylcyclobutyl)methanol is unique due to the presence of both the tert-butyl and methanol groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(3-tert-butylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)8-4-7(5-8)6-10/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBQKWKENHPEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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